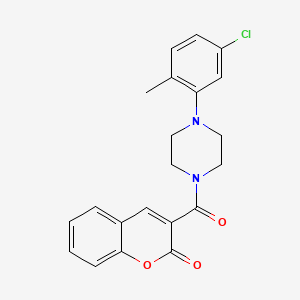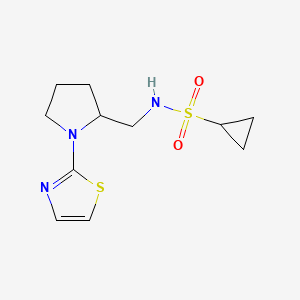
3,4,5-triethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4,5-triethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, also known as TET, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. TET is a benzamide derivative that contains a thiadiazole ring, and it has been shown to exhibit interesting biochemical and physiological effects.
Scientific Research Applications
Biological Evaluation and Molecular Docking Studies
Several thiadiazole derivatives have been synthesized and evaluated for their anticancer activities, showing promising results. For example, a study by Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and benzamide groups, evaluated for in vitro anticancer activity against various human cancer cell lines. These compounds showed comparable GI50 values to the standard drug Adriamycin, with specific compounds identified as promising anticancer agents (Tiwari et al., 2017).
Synthesis and Characterization
In the synthesis realm, Adhami et al. (2012) described the synthesis of a thiadiazolobenzamide compound through reactions involving thioxothiourea and its complexes with Ni and Pd. This study highlighted the chemical synthesis and structural characterization of thiadiazolobenzamide derivatives, which could provide foundational knowledge for understanding and synthesizing the compound (Adhami et al., 2012).
Antimicrobial and Antioxidant Properties
Another study focused on the synthesis and biological activity of various thiadiazole derivatives, including their antibacterial and antifungal properties. Patel et al. (2015) synthesized N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives and evaluated their antimicrobial activities against gram-positive and gram-negative bacteria and fungi (Patel et al., 2015).
Antihyperglycemic Agents
A distinct application is seen in the development of antidiabetic agents, where Nomura et al. (1999) prepared a series of benzamide derivatives, identifying compounds with potential as antihyperglycemic agents. This research underscores the diverse therapeutic potential of benzamide derivatives in treating conditions such as diabetes mellitus (Nomura et al., 1999).
properties
IUPAC Name |
3,4,5-triethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-5-14-19-20-17(25-14)18-16(21)11-9-12(22-6-2)15(24-8-4)13(10-11)23-7-3/h9-10H,5-8H2,1-4H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHVZNAMLALYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2970081.png)

![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2970083.png)

![3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2970085.png)

![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2970088.png)
![(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride](/img/no-structure.png)

![Ethyl 3-(4-chlorophenyl)-5-[(3,5-dimethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2970094.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2970096.png)


